Cas no 35959-08-1 (3-Acetoxy-11-ursen-28,13-olide)

3-Acetoxy-11-ursen-28,13-olide 化学的及び物理的性質

名前と識別子

-

- 3-Acetoxy-11-ursen-28,13-olide

- 3beta-Acetoxyurs-11-en-28-oic 13(28)-lactone

- B0005-179599

- 35959-08-1

- 3beta-Acetoxyurs-11-en-28,13beta-olide

- CS-0017656

- AKOS040761080

- 4,4,6a,6b,11,12,14b-Heptamethyl-16-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,9,10,11,12,12a,14a,14b-octadecahydro-12b,8a-(epoxymethano)picen-3-yl acetate

- 4,5,9,9,13,19,20-Heptamethyl-23-oxo-24- oxahexacyclo[15.5.2.0^1,18^.0^4,17^.0^5,14^.0^8,13^]tetracos- 15-en-10-yl acetate

- HY-N1803

- Urs-11-en-28-oic acid, 3,13-dihydroxy-,-lactone,acetate

- [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate

- [ "" ]

- DA-49639

- 3beta-Acetoxy-13-hydroxyurs-11-ene-28-oic acid lactone

-

- インチ: InChI=1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3/t19-,20+,22+,23-,24+,25-,28+,29-,30+,31+,32+/m1/s1

- InChIKey: NCXOPROPMCEOMN-UHFFFAOYSA-N

- ほほえんだ: CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C)(C)C)C)C

計算された属性

- せいみつぶんしりょう: 496.35500

- どういたいしつりょう: 496.35526001g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 36

- 回転可能化学結合数: 2

- 複雑さ: 1030

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 11

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.7

- トポロジー分子極性表面積: 52.6Ų

じっけんとくせい

- 色と性状: Cryst.

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 572.8±50.0 °C at 760 mmHg

- フラッシュポイント: 278.2±28.5 °C

- PSA: 52.60000

- LogP: 7.11100

- じょうきあつ: 0.0±1.6 mmHg at 25°C

3-Acetoxy-11-ursen-28,13-olide セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

3-Acetoxy-11-ursen-28,13-olide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN2913-5 mg |

3-Acetoxy-11-ursen-28,13-olide |

35959-08-1 | 98% | 5mg |

¥ 3,230 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2913-1 mL * 10 mM (in DMSO) |

3-Acetoxy-11-ursen-28,13-olide |

35959-08-1 | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-08 | ||

| TargetMol Chemicals | TN2913-5mg |

3-Acetoxy-11-ursen-28,13-olide |

35959-08-1 | 5mg |

¥ 3230 | 2024-07-20 | ||

| A2B Chem LLC | AF82726-5mg |

3-Acetoxy-11-ursen-28,13-olide |

35959-08-1 | 98.0% | 5mg |

$577.00 | 2024-04-20 | |

| TargetMol Chemicals | TN2913-1 ml * 10 mm |

3-Acetoxy-11-ursen-28,13-olide |

35959-08-1 | 1 ml * 10 mm |

¥ 3330 | 2024-07-24 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A39060-5mg |

3-Acetoxy-11-ursen-28,13-olide |

35959-08-1 | ,HPLC≥98% | 5mg |

¥4640.0 | 2023-09-09 | |

| Cooke Chemical | M9344434-5mg |

3β-Acetoxyurs-11-en-28,13β-olide |

35959-08-1 | 98% | 5mg |

RMB 1900.00 | 2025-02-21 | |

| TargetMol Chemicals | TN2913-5mg |

3-Acetoxy-11-ursen-28,13-olide |

35959-08-1 | 5mg |

¥ 3230 | 2024-07-24 | ||

| TargetMol Chemicals | TN2913-1 ml * 10 mm |

3-Acetoxy-11-ursen-28,13-olide |

35959-08-1 | 1 ml * 10 mm |

¥ 3330 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2913-1 mg |

3-Acetoxy-11-ursen-28,13-olide |

35959-08-1 | 1mg |

¥2035.00 | 2022-04-26 |

3-Acetoxy-11-ursen-28,13-olide 関連文献

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

3-Acetoxy-11-ursen-28,13-olideに関する追加情報

Professional Introduction to 3-Acetoxy-11-ursen-28,13-olide (CAS No. 35959-08-1)

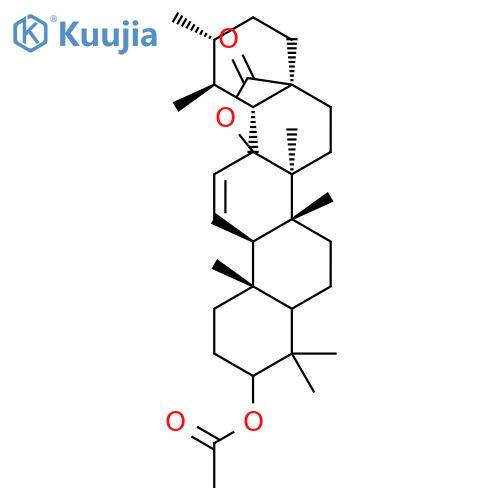

3-Acetoxy-11-ursen-28,13-olide, identified by the Chemical Abstracts Service Number (CAS No.) 35959-08-1, is a bioactive compound that has garnered significant attention in the field of chemobiology and pharmaceutical research. This triterpenoid derivative belongs to the ursane family, a class of naturally occurring steroids known for their diverse pharmacological properties. The structural features of 3-Acetoxy-11-ursen-28,13-olide, particularly its acetoxy and hydroxyl functional groups, contribute to its unique biological activity and make it a promising candidate for further investigation in drug discovery.

The chemical structure of 3-Acetoxy-11-ursen-28,13-olide consists of a tetracyclic triterpenoid backbone with specific substitutions that enhance its interaction with biological targets. The presence of an acetoxy group at the C-3 position and hydroxyl groups at C-11 and C-28 imparts distinct physicochemical properties, influencing its solubility, stability, and metabolic pathways. These structural attributes are critical in determining its potential therapeutic applications and mechanisms of action.

In recent years, there has been growing interest in exploring the pharmacological effects of triterpenoids due to their low toxicity profiles and high binding affinity to various biological receptors. Studies have demonstrated that 3-Acetoxy-11-ursen-28,13-olide exhibits anti-inflammatory, antioxidant, and anticancer properties. For instance, research published in peer-reviewed journals has shown that this compound can modulate key signaling pathways involved in cancer cell proliferation and apoptosis. The anti-inflammatory effects of 3-Acetoxy-11-ursen-28,13-olide have also been investigated, with findings suggesting its potential in alleviating chronic inflammatory conditions by inhibiting the release of pro-inflammatory cytokines.

The synthesis of 3-Acetoxy-11-ursen-28,13-olide is a complex process that requires precise chemical transformations to achieve the desired stereochemistry. Advanced synthetic methodologies, including enzymatic catalysis and chiral auxiliary techniques, have been employed to optimize yield and purity. These synthetic approaches are crucial for ensuring that the final product meets the stringent standards required for preclinical and clinical studies.

One of the most compelling aspects of 3-Acetoxy-11-ursen-28,13-olide is its potential in oncology research. Preclinical studies have indicated that this compound can selectively target cancer cells while minimizing harm to healthy tissues. Its ability to induce apoptosis in tumor cells by disrupting mitochondrial function has been particularly noteworthy. Additionally, its interactions with microRNA pathways suggest a multifaceted approach to cancer therapy, which could enhance treatment efficacy and reduce resistance mechanisms.

The pharmacokinetic profile of 3-Acetoxy-11-ursen-28,13-olide is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for developing effective dosing regimens and formulations. Preliminary data suggest that 3-Acetoxy-11-ursen-28,13-olide exhibits moderate bioavailability and undergoes biotransformation via cytochrome P450 enzymes. These findings are critical for optimizing its delivery system and ensuring maximal therapeutic benefit.

Recent advancements in computational chemistry have also contributed to the study of 3-Acetoxy-11 Ursen 28 13 Oride (CAS No. 35959 08 1). Molecular docking simulations have been used to predict binding interactions between this compound and target proteins involved in disease pathways. These simulations not only provide insights into the mechanisms of action but also aid in designing derivatives with enhanced potency and selectivity.

The role of natural products like 3-Acetoxy 11 Ursen 28 13 Oride in drug discovery cannot be overstated. The ursane family of triterpenoids has yielded several FDA-approved drugs and is a rich source of bioactive molecules. The structural diversity within this class allows for extensive chemical modification, enabling researchers to tailor compounds for specific therapeutic needs. As such, 3-Acetoxy 11 Ursen 28 13 Oride represents a valuable scaffold for developing novel treatments across various therapeutic areas.

In conclusion,3 Acetoxy Ursen 28 13 Oride CAS No 35959 08 1is a bioactive triterpenoid with significant potential in pharmaceutical research Its unique structural features functional groups contribute to its diverse biological activities including anti inflammatory antioxidant anticancer effects Further studies are warranted to fully elucidate its mechanisms of action pharmacokinetic profile and clinical applications This compound exemplifies the importance of natural products in modern drug discovery

35959-08-1 (3-Acetoxy-11-ursen-28,13-olide) 関連製品

- 35959-05-8(3-Hydroxy-11-ursen-28,13-olide)

- 78259-50-4(Gibberellin A95)

- 2137544-84-2(5-Cyclopropyl-1,2,3,6-tetrahydropyridin-3-amine)

- 2580223-00-1(1-(4-{(benzyloxy)carbonylamino}phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid)

- 922105-19-9(3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide)

- 2877765-58-5(N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide)

- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)

- 1354958-93-2(1-{2-2-(dimethylamino)ethoxy-6-fluorophenyl}ethan-1-ol)

- 89599-20-2(2-amino-N,N-dimethylpyrimidine-5-sulfonamide)

- 1695684-14-0(3-(pent-1-yn-3-yl)aminopyrazine-2-carboxylic acid)